molecular formula C10H6ClNO3 B11881102 4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- CAS No. 33544-16-0

4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo-

Cat. No.: B11881102
CAS No.: 33544-16-0
M. Wt: 223.61 g/mol
InChI Key: CKWNAIFHYXTWGG-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring system with a carboxamide group at the 2-position, a chlorine atom at the 6-position, and a keto group at the 4-position. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with malononitrile in the presence of a base to form the intermediate 6-chloro-4-oxo-4H-chromene-2-carbonitrile. This intermediate is then subjected to further reactions to introduce the carboxamide group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-1-Benzopyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    6-Methyl-4-oxo-4H-1-Benzopyran-2-carboxamide: Similar structure but with a methyl group at the 6-position instead of a chlorine atom.

Uniqueness

4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- is unique due to the presence of the chlorine atom at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its specific properties and applications.

Properties

CAS No.

33544-16-0

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

6-chloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(13)4-9(15-8)10(12)14/h1-4H,(H2,12,14)

InChI Key

CKWNAIFHYXTWGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N

Origin of Product

United States

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